molecular formula C15H13ClN2O3 B5717629 4-chloro-N-(4-methylbenzyl)-3-nitrobenzamide

4-chloro-N-(4-methylbenzyl)-3-nitrobenzamide

Cat. No.: B5717629
M. Wt: 304.73 g/mol
InChI Key: JEVYLXHIDYTLOV-UHFFFAOYSA-N
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Description

4-Chloro-N-(4-methylbenzyl)-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the fourth position, a methylbenzyl group at the nitrogen atom, and a nitro group at the third position on the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(4-methylbenzyl)-3-nitrobenzamide typically involves multiple steps. One common method starts with the nitration of 4-chlorobenzamide to introduce the nitro group at the third position. This is followed by the alkylation of the amide nitrogen with 4-methylbenzyl chloride under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The nitro group can be reduced to an amine group under catalytic hydrogenation conditions.

    Reduction: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles.

    Substitution: The benzamide moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Catalytic Hydrogenation: Palladium on carbon (Pd/C) is commonly used for the reduction of the nitro group.

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can be used for the substitution of the chloro group.

    Electrophilic Aromatic Substitution: Sulfuric acid (H2SO4) and nitric acid (HNO3) are used for nitration reactions.

Major Products Formed:

    Reduction of Nitro Group: 4-chloro-N-(4-methylbenzyl)-3-aminobenzamide.

    Substitution of Chloro Group: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Chloro-N-(4-methylbenzyl)-3-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials with specific electronic and optical properties.

    Biological Studies: It is used as a probe to study enzyme interactions and receptor binding in biological systems.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-methylbenzyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro and methylbenzyl groups contribute to the compound’s binding affinity and specificity towards its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    4-Chloro-N-methylbenzamide: Lacks the nitro and methylbenzyl groups, resulting in different chemical properties and applications.

    4-Chloro-N-(4-methylbenzyl)benzamide: Similar structure but without the nitro group, affecting its reactivity and biological activity.

    3-Nitrobenzamide: Lacks the chloro and methylbenzyl groups, leading to different chemical behavior and applications.

Uniqueness: 4-Chloro-N-(4-methylbenzyl)-3-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the nitro and chloro groups allows for diverse chemical transformations, while the methylbenzyl group enhances its binding interactions in biological systems.

Properties

IUPAC Name

4-chloro-N-[(4-methylphenyl)methyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c1-10-2-4-11(5-3-10)9-17-15(19)12-6-7-13(16)14(8-12)18(20)21/h2-8H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVYLXHIDYTLOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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